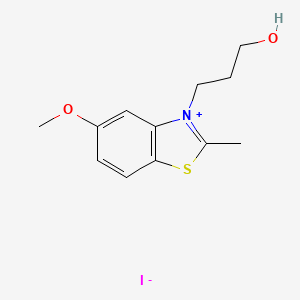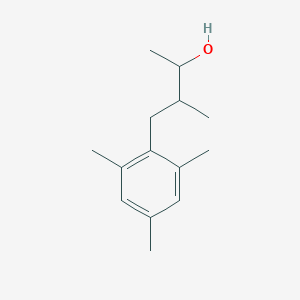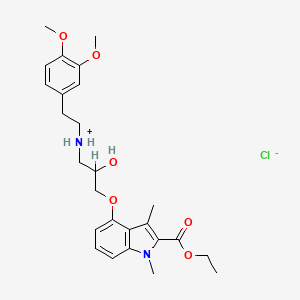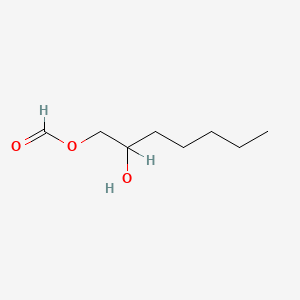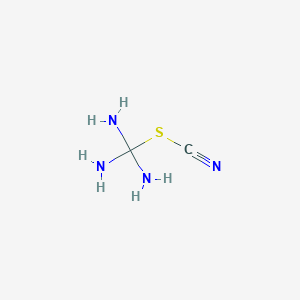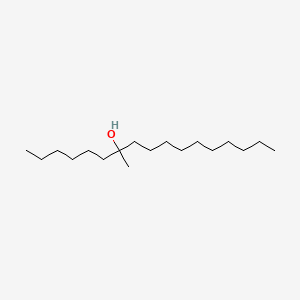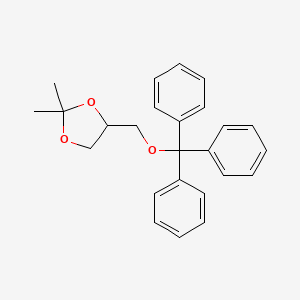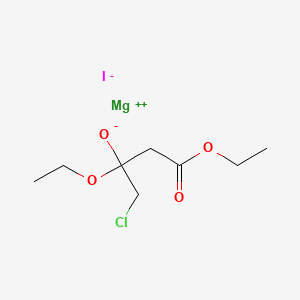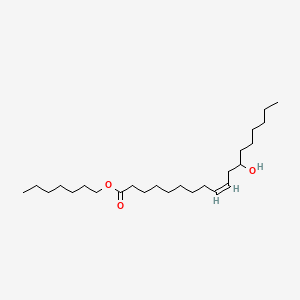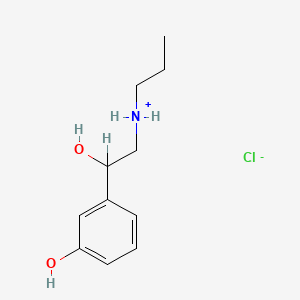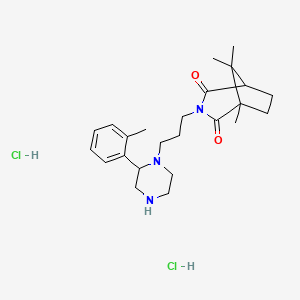
3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo(321)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride typically involves multiple steps. The process begins with the formation of the bicyclic core, followed by the introduction of the piperazine moiety and the methylphenyl group. The final step involves the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8,8-Trimethyl-3-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-3-azabicyclo[3.2.1]octane-2,4-dione dihydrochloride
- 3-[3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione dihydrochloride
Uniqueness
Compared to similar compounds, 3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride stands out due to its specific substitution pattern and the presence of the 2-methylphenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
90619-42-4 |
|---|---|
Molekularformel |
C24H37Cl2N3O2 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
1,8,8-trimethyl-3-[3-[2-(2-methylphenyl)piperazin-1-yl]propyl]-3-azabicyclo[3.2.1]octane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C24H35N3O2.2ClH/c1-17-8-5-6-9-18(17)20-16-25-12-15-26(20)13-7-14-27-21(28)19-10-11-24(4,22(27)29)23(19,2)3;;/h5-6,8-9,19-20,25H,7,10-16H2,1-4H3;2*1H |
InChI-Schlüssel |
CDXROBAJVGWHKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CNCCN2CCCN3C(=O)C4CCC(C3=O)(C4(C)C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


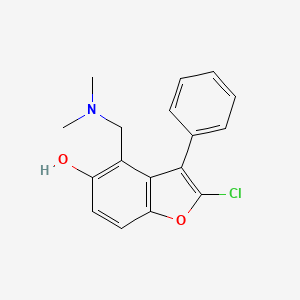
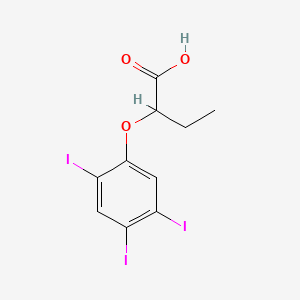
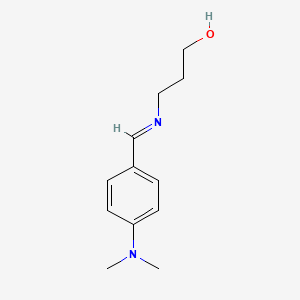
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
